2-Chloro-4-(2,4-dichlorophenyl)-1-butene

Description

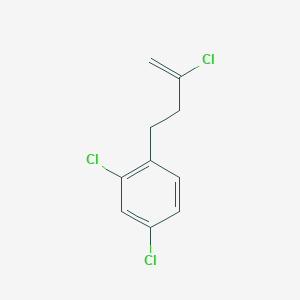

2-Chloro-4-(2,4-dichlorophenyl)-1-butene (C₁₀H₉Cl₃, molar mass ~219.5 g/mol) is a halogenated alkene featuring a 1-butene backbone substituted with chlorine at position 2 and a 2,4-dichlorophenyl group at position 2.

Properties

IUPAC Name |

2,4-dichloro-1-(3-chlorobut-3-enyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl3/c1-7(11)2-3-8-4-5-9(12)6-10(8)13/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSBRLRCUOVZSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=C(C=C(C=C1)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901251574 | |

| Record name | 2,4-Dichloro-1-(3-chloro-3-buten-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901251574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951892-55-0 | |

| Record name | 2,4-Dichloro-1-(3-chloro-3-buten-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-1-(3-chloro-3-buten-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901251574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2,4-dichlorophenyl)-1-butene typically involves the reaction of 2,4-dichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with an appropriate alkene under Friedel-Crafts alkylation conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Friedel-Crafts alkylation reactions, utilizing catalysts such as aluminum chloride to facilitate the reaction. The process is optimized for yield and purity, ensuring that the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2,4-dichlorophenyl)-1-butene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-4-(2,4-dichlorophenyl)-1-butene has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,4-dichlorophenyl)-1-butene involves its interaction with specific molecular targets, leading to various biological effects. The compound may interact with enzymes or receptors, altering their activity and triggering downstream signaling pathways. These interactions can result in antimicrobial or anticancer effects, depending on the context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Chlorinated Phenyl Groups

2-Chloro-4-(2-chlorophenyl)but-1-ene (CAS 731772-00-2)

- Molecular Formula : C₁₀H₁₀Cl₂

- Molar Mass : 201.09 g/mol

- Key Differences :

- The phenyl group has a single chlorine substituent at the 2-position, compared to the 2,4-dichlorophenyl group in the target compound.

- Reduced molecular weight and lipophilicity due to fewer chlorine atoms.

- Predicted Properties :

Chlorfenvinphos (CAS 470-90-6)

- Molecular Formula : C₁₂H₁₄Cl₃O₄P

- Molar Mass : 359.6 g/mol

- Key Differences: Contains a phosphate ester group instead of a butene chain. The 2,4-dichlorophenyl group is part of an organophosphate structure, making it a neurotoxic insecticide (acetylcholinesterase inhibitor).

- Relevance : Highlights the role of the 2,4-dichlorophenyl moiety in enhancing bioactivity in pesticides .

Analogues with Similar Backbone Structures

4-Chloro-2-methyl-1-butene (CAS 10523-96-3)

- Molecular Formula : C₅H₉Cl

- Molar Mass : 104.58 g/mol

- Key Differences :

- Lacks a phenyl group; instead, a methyl group is present at position 2.

- Simpler structure with lower molecular weight and reduced steric hindrance.

- Physical Properties :

4-(2,4-Dimethylphenyl)-1-butene (CAS 190974-78-8)

Key Research Findings and Implications

Impact of Chlorine Substitution Patterns

Physicochemical Properties

- Lipophilicity: The target compound’s logP (octanol-water partition coefficient) is expected to be higher than analogues with fewer Cl atoms, influencing solubility and membrane permeability.

- Boiling Point Trends : Compounds with additional Cl substituents (e.g., target vs. 2-Chloro-4-(2-chlorophenyl)but-1-ene) show increasing boiling points due to greater molecular weight and intermolecular forces .

Data Tables

Table 1: Structural and Physical Properties Comparison

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| 2-Chloro-4-(2,4-dichlorophenyl)-1-butene | C₁₀H₉Cl₃ | ~219.5 | Not available | Predicted >1.2 |

| 2-Chloro-4-(2-chlorophenyl)but-1-ene | C₁₀H₁₀Cl₂ | 201.09 | 258.8 ± 20.0 | 1.159 ± 0.06 |

| 4-Chloro-2-methyl-1-butene | C₅H₉Cl | 104.58 | 103.83 | 0.900 |

| Chlorfenvinphos | C₁₂H₁₄Cl₃O₄P | 359.6 | Decomposes | 1.36 |

Table 2: Functional Group Impact on Bioactivity

| Compound | Key Functional Groups | Potential Applications |

|---|---|---|

| Target Compound | Chlorinated alkene, dichlorophenyl | Intermediate, agrochemicals |

| Chlorfenvinphos | Organophosphate, dichlorophenyl | Insecticide |

| Ketoconazole (from [4]) | Imidazole, dichlorophenyl | Antifungal medication |

Biological Activity

2-Chloro-4-(2,4-dichlorophenyl)-1-butene is an organic compound characterized by a butene backbone with chlorine and dichlorophenyl substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

- Molecular Formula : CHCl

- CAS Number : 951892-55-0

- Molecular Weight : 273.56 g/mol

The unique structure of this compound contributes to its reactivity and biological activity. The presence of multiple chlorine atoms enhances its lipophilicity, which may influence its interaction with biological membranes and targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting a potential role as a therapeutic agent in treating infections caused by resistant bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

The mechanism by which this compound exerts its biological effects involves interaction with cellular receptors or enzymes. This interaction can lead to altered gene expression and subsequent cellular responses that promote cell death in cancerous cells.

Case Studies

-

Study on Anticancer Effects :

A recent study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The study reported an IC value of approximately 15 µM, indicating potent anticancer activity. -

Research on Antimicrobial Efficacy :

Another investigation assessed the compound's efficacy against multidrug-resistant bacterial strains. Results showed that it could inhibit biofilm formation, making it a candidate for further development in combating chronic infections.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 2-Chloro-4-nitrophenol | Low | Moderate |

| 2,4-Dichlorophenoxyacetic acid | Moderate | Low |

The comparison indicates that while other chlorinated compounds exhibit some biological activity, this compound stands out for its stronger anticancer effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.